![molecular formula C24H32N4O3 B2777119 N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-62-7](/img/structure/B2777119.png)
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C_{21}H_{30}N_{4}O_{2} and a molecular weight of approximately 370.50 g/mol. Its structure includes an ethoxyphenyl group and a piperazine moiety, which are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes that play roles in disease pathways, such as kinases or proteases.
- Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage.
Pharmacological Activity
Research indicates that this compound has shown promise in several areas:
- Antidepressant Effects : In animal models, compounds with similar structures have demonstrated antidepressant-like effects, likely through serotonin receptor modulation.
- Anti-cancer Activity : Some studies have indicated potential anti-cancer properties, particularly against specific tumor types by inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
- Antidepressant Activity : A study conducted on rats showed that administration of the compound significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, particularly in breast cancer cells.
- Neuroprotection : Research involving neurotoxic models indicated that the compound could reduce neuronal death caused by oxidative stress, highlighting its neuroprotective capabilities.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Reduced depressive behavior in rats | |
Anti-cancer | Inhibited growth in breast cancer cells | |
Neuroprotection | Reduced neuronal apoptosis |
Property | Value |
---|---|
Molecular Formula | C_{21}H_{30}N_{4}O_{2} |
Molecular Weight | 370.50 g/mol |
Solubility | Soluble in DMSO and ethanol |
Applications De Recherche Scientifique
Central Nervous System Disorders
The compound has been explored for its potential use in treating central nervous system disorders, particularly those associated with anxiety and depression. Research indicates that compounds with similar structures can act as receptor antagonists, modulating neurotransmitter systems involved in mood regulation. This suggests that N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may exhibit similar properties, potentially offering therapeutic benefits for conditions such as generalized anxiety disorder and major depressive disorder.
Vasopressin Receptor Modulation
The compound is also linked to the modulation of vasopressin receptors, which play a crucial role in various physiological processes, including blood pressure regulation and social behaviors. As indicated in recent patents, derivatives of this compound have shown promise as vasopressin receptor antagonists, which could be beneficial in treating conditions related to inappropriate vasopressin secretion, such as hypertension and certain neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the ethoxy and piperazine groups is believed to enhance solubility and bioavailability, which are critical for effective drug design. Data from related compounds suggest that modifications to these functional groups can significantly impact the compound's efficacy and selectivity towards specific receptors.
Preclinical Studies
Preclinical studies have demonstrated that compounds structurally related to this compound exhibit significant activity against various targets associated with neuropsychiatric disorders. For instance, a study highlighted the efficacy of similar piperazine derivatives in reducing anxiety-like behaviors in animal models, suggesting that the compound may possess anxiolytic properties .
Clinical Implications
While clinical data specifically on this compound is limited, ongoing research into its analogs supports its potential application in treating conditions such as obsessive-compulsive disorder and post-traumatic stress disorder. The modulation of vasopressin receptors could also pave the way for novel treatments for conditions like diabetes insipidus and certain types of behavioral disorders .
Data Tables
Application Area | Potential Benefits | Related Compounds |
---|---|---|
Central Nervous System Disorders | Anxiolytic effects | Piperazine derivatives |
Vasopressin Receptor Modulation | Treatment for hypertension | Vasopressin receptor antagonists |
Neuropsychiatric Disorders | Potential treatment for PTSD and OCD | Related piperazine compounds |
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-31-21-11-9-20(10-12-21)26-24(30)23(29)25-17-22(19-7-5-18(2)6-8-19)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJPWIUEDBXIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.